Nsi I is sourced from Nocardia, a genus of bacteria known for its diverse metabolic capabilities. This enzyme has been extensively studied and is available commercially from various suppliers, including New England Biolabs and Sigma-Aldrich, where it is provided in purified forms for laboratory use .
Nsi I falls under the classification of Type II restriction endonucleases, which are distinguished by their requirement for specific cofactors and their ability to cleave DNA at or near their recognition sites without the need for additional energy sources such as ATP. Type II enzymes are further categorized based on their structural characteristics and cleavage mechanisms .
The synthesis of Nsi I involves the cultivation of Nocardia species in a controlled laboratory environment. Once the bacteria produce the enzyme, it is extracted and purified through various biochemical techniques, including ammonium sulfate precipitation, ion-exchange chromatography, and affinity chromatography. These methods ensure that the enzyme is free from contaminants and retains its biological activity .
Purification processes typically involve:
The purity and activity of Nsi I can be assessed using enzymatic assays that measure its ability to cleave DNA at its specific recognition sites .
The molecular structure of Nsi I features a homodimeric configuration, where two identical subunits form the active enzyme. Each subunit contains distinct domains responsible for DNA binding and cleavage. The recognition sequence for Nsi I is typically a palindromic sequence of six nucleotides, specifically 5'-GACGTC-3' .
Crystallographic studies have revealed that the active site contains critical amino acid residues that facilitate the catalytic process of DNA cleavage. The enzyme's structure is stabilized by hydrogen bonds and hydrophobic interactions that maintain its conformation during substrate binding .
Nsi I catalyzes the hydrolysis of phosphodiester bonds in DNA, leading to double-stranded breaks at its recognition site. The reaction mechanism involves:
The reaction conditions for optimal activity include specific pH levels (usually around pH 7.5) and temperature (typically around 37°C). The presence of magnesium ions as cofactors is essential for enzymatic activity, as they stabilize the transition state during the cleavage process .
The mechanism of action for Nsi I involves several key steps:
This process results in two separate DNA fragments, which can then be further manipulated or analyzed in laboratory settings .
Kinetic studies indicate that Nsi I exhibits high specificity and efficiency in cleaving its target sequence, with turnover numbers reflecting its potency as a restriction endonuclease .
These properties are crucial for ensuring reliable performance during molecular biology experiments involving DNA manipulation .
Restriction endonuclease Nsi I has numerous scientific applications, including:
Restriction endonucleases are bacterial enzymes that cleave double-stranded DNA at specific recognition sites, forming a critical component of restriction-modification (R-M) systems. These systems protect prokaryotic cells from foreign DNA by selectively degrading invading genomes (e.g., bacteriophages) while safeguarding host DNA through site-specific methylation. The discovery of restriction enzymes began in the 1950s with observations of "host-controlled variation" in bacteriophages, where bacterial strains selectively restricted viral growth based on the phage’s prior host [1] [3]. This phenomenon was later attributed to enzymatic DNA cleavage. The first type II restriction endonuclease, HindII, was isolated in 1970 by Hamilton Smith and colleagues from Haemophilus influenzae, revolutionizing molecular biology by enabling reproducible DNA fragmentation [1] [6]. This work earned Smith, Arber, and Nathans the 1978 Nobel Prize in Physiology or Medicine.
Nsi I (EC 3.1.21.4) belongs to the type II restriction endonuclease family, characterized by:
Specifically, Nsi I is classified as a Type IIS enzyme due to its:
Table 1: Classification of Type II Restriction Endonucleases
Subtype | Recognition Site | Cleavage Position | Structure | Example |
---|---|---|---|---|
IIP | Palindromic | Within site | Homodimer | EcoRI |
IIS | Asymmetric | Outside site | Monomer/Dimer | Nsi I |
IIE | Palindromic | Requires two sites | Allosteric complex | NaeI |
IIF | Palindromic | Cleaves two sites | Homotetramer | NgoMIV |
This classification follows the Roberts–Murray system, which categorizes enzymes based on biochemical and structural features [2] [4].
Nsi I derives from the Gram-negative bacterium Neisseria sicca (strain ATCC 29256), a commensal species of the human respiratory tract [5] [10]. Neisseria species are prolific producers of R-M systems, likely due to evolutionary pressure from frequent DNA exchange via transformation and conjugation:
Table 2: Restriction Endonucleases from Neisseria Species
Enzyme | Source Strain | Recognition Sequence | Type |
---|---|---|---|
Nsi I | N. sicca ATCC 29256 | 5′-ATGCA↓T-3′ | IIS |
Nla IV | N. lactamica | 5′-GGN↓NCC-3′ | II |
NmeAIII | N. meningitidis | 5′-GCCGAG-3′ | IIP |
The enzyme’s discovery in the 1980s expanded the toolkit for DNA manipulation, particularly for generating cohesive ends in cloning workflows [5] [8].
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